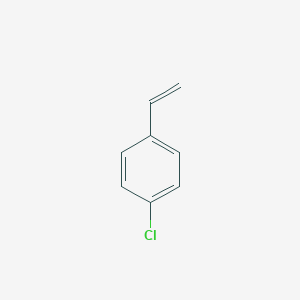

4-Chlorostyrene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZVZZJJVJQZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-47-7 | |

| Record name | Poly(p-chlorostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061464 | |

| Record name | 1-Chloro-4-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | p-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

192 °C | |

| Record name | P-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE | |

| Record name | P-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0868 @ 20 °C/4 °C | |

| Record name | P-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.81 [mmHg], 0.816 mm Hg @ 25 °C | |

| Record name | p-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1073-67-2 | |

| Record name | 4-Chlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0J05U220F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.90 °C | |

| Record name | P-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The ylide is generated by deprotonating methyltriphenylphosphonium bromide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under reflux. Subsequent addition of 4-chlorobenzaldehyde initiates the olefination, yielding this compound after 5 hours at reflux. The crude product is purified via silica gel column chromatography with n-hexane, achieving an 82% yield.

Table 1: Optimized Wittig Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Phosphonium salt | Methyltriphenylphosphonium bromide |

| Base | DBU |

| Solvent | Dichloromethane |

| Temperature | Reflux (~40°C) |

| Reaction time (Stage 1) | 30 minutes |

| Reaction time (Stage 2) | 5 hours |

| Yield | 82% |

| Purification | Silica gel chromatography (n-hexane) |

This method’s advantages include high regioselectivity and compatibility with lab-scale setups. However, stoichiometric phosphine oxide byproduct generation and the need for column chromatography limit its industrial appeal.

Catalytic Dehydration of 4-Chlorophenethyl Alcohol

Catalytic dehydration offers a direct route to this compound by eliminating water from 4-chlorophenethyl alcohol. This method is notable for its simplicity and scalability.

Catalytic System and Process

A modified aluminum silicate catalyst facilitates dehydration at 280°C, achieving an 80% yield. The reaction proceeds via an E1 or E2 mechanism, depending on acid strength and temperature. The liquid-phase reaction avoids solvent use, simplifying product isolation through fractional distillation.

Table 2: Dehydration Reaction Profile

| Parameter | Value/Detail |

|---|---|

| Substrate | 4-Chlorophenethyl alcohol |

| Catalyst | Modified aluminum silicate |

| Temperature | 280°C |

| Reaction time | Not reported (typically 2–6 hours) |

| Yield | 80% |

| Byproducts | Water, minor oligomers |

Industrial applications favor this method due to minimal byproduct formation and catalyst reusability. However, high energy input and potential catalyst deactivation at elevated temperatures require careful process control.

Thermal Cleavage of N-Acyl-β-Phenethylamines

A patent-pending method involves thermolysis of N-acetyl-2-(4-chlorophenyl)ethylamine under vacuum. This route is advantageous for producing high-purity this compound with minimal purification.

Reaction Setup and Optimization

Heating N-acetyl-β-phenethylamine derivatives to 150–250°C under reduced pressure (10–20 mbar) induces cleavage into this compound and acetamide. The latter crystallizes upon cooling, enabling mechanical separation. Subsequent distillation isolates this compound in >95% purity.

Table 3: Thermal Cleavage Parameters

| Parameter | Value/Detail |

|---|---|

| Substrate | N-Acetyl-2-(4-chlorophenyl)ethylamine |

| Temperature | 150–250°C |

| Pressure | 10–20 mbar |

| Reaction time | 1–2 hours |

| Yield | Not explicitly reported (high) |

| Byproducts | Acetamide |

This method’s continuous operation potential and solvent-free nature make it suitable for large-scale production. However, precursor synthesis adds steps, impacting overall cost.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Scalability | Purity | Key Limitations |

|---|---|---|---|---|

| Wittig reaction | 82% | Lab-scale | High | Phosphine oxide waste |

| Catalytic dehydration | 80% | Industrial | Moderate | High energy input |

| Thermal cleavage | High | Industrial | >95% | Multi-step precursor synthesis |

The Wittig reaction excels in academic settings for its predictability, while catalytic dehydration and thermal cleavage are better suited for industrial applications due to scalability and lower purification demands .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorostyrene undergoes various chemical reactions, including:

Polymerization: It can polymerize slowly at room temperature, and a polymerization inhibitor such as 4-tert-butylpyrocatechol is often added for storage.

Substitution Reactions: It can participate in cationic Heck reactions, where it reacts with various reagents to form substituted products.

Common Reagents and Conditions:

Polymerization: Stabilizers like 4-tert-butylpyrocatechol are used to prevent premature polymerization.

Heck Reaction: Common reagents include palladium catalysts and bases such as triethylamine.

Major Products:

Wissenschaftliche Forschungsanwendungen

Microbial Applications

Co-Metabolic Transformation:

Recent studies have highlighted the potential of 4-chlorostyrene as a substrate for microbial co-metabolism. Research involving Pseudomonas fluorescens has demonstrated that this bacterium can utilize this compound alongside non-substituted styrene to produce valuable co-products such as 4-chlorophenylacetic acid. The optimization of parameters such as cell density, pH, and the presence of co-substrates significantly enhances transformation rates and product yields. Notably, a concentration of 6.7 g/L of co-product was achieved after extensive experimentation, marking a significant improvement over previous methods .

Polymer Science

Synthesis of Polymers:

this compound is utilized in the synthesis of polychlorostyrene, a polymer with desirable properties such as clarity, heat distortion resistance, and flame retardancy. This polymer finds applications in various fields including packaging and construction materials. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability .

Photodegradation Studies:

Research has also focused on the photodegradation of poly(this compound) films under UV radiation. Studies indicate that the presence of plasticizers can accelerate photodegradation processes, leading to the formation of new functional groups within the polymer matrix. This has implications for the longevity and environmental impact of materials made from this compound .

Environmental Applications

Bioremediation Potential:

The ability of certain bacteria to metabolize halogenated compounds like this compound presents opportunities for bioremediation strategies aimed at detoxifying contaminated environments. The metabolic pathways involved in the breakdown of these compounds are being studied to enhance microbial efficiency in degrading environmental pollutants .

Future Research Directions

Future research on this compound could focus on:

- Optimizing microbial strains for enhanced degradation rates.

- Investigating new polymer formulations that incorporate this compound to improve material performance.

- Exploring additional environmental applications , particularly in bioremediation technologies.

Wirkmechanismus

The mechanism of action of 4-chlorostyrene primarily involves its reactivity as a monomer in polymerization and substitution reactions. In polymerization, the vinyl group undergoes radical polymerization to form long polymer chains. In substitution reactions, the chlorine atom can be replaced by other substituents through catalytic processes, leading to the formation of various substituted styrenes .

Vergleich Mit ähnlichen Verbindungen

Cytotoxicity and Metabolic Reactivity

4-Chlorostyrene exhibits higher cytotoxicity than styrene and 4-fluorostyrene but lower than 4-bromostyrene. This trend correlates with halogen size and electrophilicity of the corresponding epoxide metabolites:

| Compound | Cytotoxicity (CYP2E1 cells) | V${max}$/K$m$ (Metabolism Rate) | Cysteamine Adduct Rate (min$^{-1}$) |

|---|---|---|---|

| 4-Bromostyrene | Highest | 29.3 ± 3.19 | 29.3 ± 3.19 |

| This compound | Intermediate | 16.1 ± 2.08 | 16.1 ± 2.08 |

| 4-Fluorostyrene | Low | 15.7 ± 1.57 | 15.7 ± 1.57 |

| Styrene | Low | 13.4 ± 1.88 | 13.4 ± 1.88 |

The chlorine atom increases electrophilicity of the epoxide intermediate, leading to greater glutathione (GSH) depletion and protein adduction compared to styrene .

Electronic and Steric Effects in Catalytic Reactions

Mizoroki-Heck Cross-Coupling

- This compound : Achieves 94% conversion with palladium catalysts, forming E-stilbenes predominantly.

- 4-tert-Butylstyrene : Yields 95–100% conversion but drives higher E-selectivity (E:Z ≈ 24:1) due to steric hindrance from the tert-butyl group .

Hydroformylation

- 4-Methoxystyrene: Higher turnover frequency (183 min$^{-1}$) due to electron-donating methoxy group.

- This compound: Lower turnover frequency (11.9 min$^{-1}$) due to electron-withdrawing chlorine, reducing reaction rate but improving regioselectivity .

Iron-Catalyzed Oxidation

- This compound : Yields 23.8% product in acetonitrile, lower than 4-methoxystyrene (366%) due to reduced electron density .

Reaction Compatibility Challenges

Biologische Aktivität

4-Chlorostyrene (4-CS) is an aromatic compound that has garnered attention due to its biological activity, particularly in microbial metabolism and potential applications in pharmacology and materials science. This article delves into the biological activity of this compound, highlighting its metabolic pathways, antimicrobial properties, and implications for environmental and industrial applications.

This compound is a chlorinated derivative of styrene, characterized by the presence of a chlorine atom at the para position relative to the vinyl group. Its molecular formula is C8H7Cl, with a molecular weight of approximately 150.59 g/mol. The compound exhibits a boiling point of around 154 °C and is soluble in organic solvents such as ethanol and acetone.

Co-Metabolism in Microorganisms

Research has shown that this compound can be co-metabolized by certain bacteria, particularly Pseudomonas fluorescens. A study investigating the co-metabolic transformation of 4-CS revealed that non-substituted styrene is necessary for effective co-metabolism. The presence of 4-chlorophenylacetic acid was found to inhibit this process, although the extent of inhibition varied with environmental conditions such as pH and salt concentration .

Key findings from the study include:

- Product Yield : Approximately 6.7 g/L of co-product was obtained after 451 hours of incubation.

- Inhibition Factors : The inhibitory effects of 4-chlorophenylacetic acid on the transformation rate were influenced by trace elements present in the medium.

- Optimal Conditions : Adjustments to cell density and substrate concentrations significantly improved transformation rates.

Table 1: Summary of Co-Metabolic Findings

| Parameter | Value |

|---|---|

| Co-product concentration | 6.7 g/L |

| Reaction time | 451 hours |

| Inhibitory effect observed | Yes |

| Optimal pH | 8 |

Antimicrobial Activity

In addition to its metabolic implications, this compound exhibits notable antimicrobial properties. A recent study evaluated its bactericidal activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that 4-CS possesses significant antibacterial effects, with a minimum inhibitory concentration (MIC) established for several bacterial strains .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Case Study 1: Environmental Remediation

A study focused on the bioremediation potential of Pseudomonas fluorescens using this compound as a substrate demonstrated its capability to degrade chlorinated compounds in contaminated environments. This research highlights the importance of microbial metabolism in detoxifying hazardous chemicals, suggesting that engineered strains could be utilized for environmental cleanup efforts .

Case Study 2: Polymerization Studies

The polymerization behavior of this compound has been investigated for its potential use in advanced materials. Research indicates that when polymerized under controlled conditions, it can yield high-performance polymers suitable for various applications, including coatings and adhesives. The polymerization process significantly affects the thermal and mechanical properties of the resulting materials .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods for synthesis/polymerization steps due to volatility and potential carcinogenicity. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal follows halogenated organic compound guidelines, with neutralization prior to incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.